1H-パーフルオロヘプタン

概要

説明

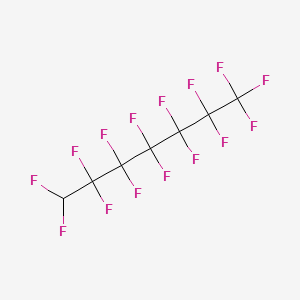

1h-Perfluoroheptane is a useful research compound. Its molecular formula is C7HF15 and its molecular weight is 370.06 g/mol. The purity is usually 95%.

The exact mass of the compound 1h-Perfluoroheptane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1h-Perfluoroheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Perfluoroheptane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

入手可能な情報に基づくと、1H-パーフルオロヘプタンは科学研究においていくつかの潜在的な用途を持つことがわかります。

熱物理的特性分析

1H-パーフルオロヘプタンは、様々な科学的および産業的用途において重要な熱物理的特性について評価されています。 米国国立標準技術研究所(NIST)は、1H-パーフルオロヘプタンなどの純粋な化合物について、動的データ分析に使用できる、厳密に評価された熱力学的特性データへのアクセスを提供しています .

紙の保存における脱酸処理剤

これは、酸化マグネシウム粉末を運ぶ媒体として、紙の脱酸処理に使用されます。 この用途は、紙に書かれたアーカイブ資料や美術作品の保存に不可欠です .

実験室および製造での使用

1H-パーフルオロヘプタンは、実験室用化学物質および物質の製造に使用されます。 その特性は、科学研究開発に適しています .

Safety and Hazards

作用機序

Target of Action

As a perfluorocarbon, it is known to be hydrophobic (water-insoluble) and oleophobic (oil-insoluble) . This suggests that its targets could be lipid-based structures or environments within the body.

Mode of Action

Given its hydrophobic and oleophobic properties , it is likely to interact with lipid-based structures in a unique way, possibly by creating a barrier or changing the properties of these structures.

Pharmacokinetics

Its physical properties such as boiling point and critical temperature have been evaluated . These properties can influence its pharmacokinetics, particularly its distribution and elimination.

Result of Action

Given its hydrophobic and oleophobic properties , it may influence the properties of lipid-based structures at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-Perfluoroheptane. For instance, its hydrophobic and oleophobic properties suggest that it may behave differently in aqueous versus lipid environments . Additionally, its thermal properties suggest that temperature could also influence its behavior.

生化学分析

Biochemical Properties

1H-Perfluoroheptane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s hydrophobic nature allows it to interact with lipid membranes and hydrophobic pockets of proteins. These interactions can influence the structural conformation and activity of enzymes, potentially leading to enzyme inhibition or activation . For instance, 1H-Perfluoroheptane has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity and substrate specificity .

Cellular Effects

The effects of 1H-Perfluoroheptane on various cell types and cellular processes are profound. The compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 1H-Perfluoroheptane has been shown to disrupt lipid rafts in cell membranes, leading to changes in signal transduction and membrane fluidity . Additionally, the compound can modulate the expression of genes involved in oxidative stress response and lipid metabolism, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 1H-Perfluoroheptane exerts its effects through several mechanisms. The compound can bind to hydrophobic regions of proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 1H-Perfluoroheptane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Perfluoroheptane can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that 1H-Perfluoroheptane can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 1H-Perfluoroheptane vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . For example, high doses of 1H-Perfluoroheptane have been associated with liver toxicity and oxidative stress in animal studies . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in biomedical applications.

Metabolic Pathways

1H-Perfluoroheptane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in lipid metabolism, such as lipases and fatty acid synthases . Additionally, 1H-Perfluoroheptane can influence the levels of key metabolites, including fatty acids and cholesterol, by modulating their synthesis and degradation .

Transport and Distribution

Within cells and tissues, 1H-Perfluoroheptane is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes and lipoproteins, facilitating its distribution throughout the body . This distribution can affect the compound’s localization and accumulation in specific tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of 1H-Perfluoroheptane is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The compound’s localization can affect its activity and function, as it interacts with enzymes and other biomolecules within these compartments. Additionally, post-translational modifications and targeting signals can direct 1H-Perfluoroheptane to specific organelles, further influencing its biochemical properties .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVXKDQRIQMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CF2H, C7HF15 | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871634 | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-83-7, 27213-61-2 | |

| Record name | NSC 137876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1h-Perfluoroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pentadecafluoroheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1H-perfluoroheptane formed in the environment?

A: 1H-perfluoroheptane is not naturally occurring and is identified as a degradation product of certain perfluoroalkyl substances (PFAS). Specifically, research has observed 1H-perfluoroheptane forming during the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH), a component of aqueous film-forming foams (AFFFs). This biotransformation was observed under both aerobic [] and nitrate-reducing conditions [] in soils contaminated with AFFF. Additionally, 1H-perfluoroheptane was also detected during the thermal degradation of perfluorooctanoic acid (PFOA) under specific conditions involving high temperatures and the presence of water vapor [].

Q2: What are the potential implications of identifying 1H-perfluoroheptane as a degradation product of PFAS like 8:2 FTOH and PFOA?

A2: The identification of 1H-perfluoroheptane as a degradation product is crucial for understanding the fate of PFAS in the environment. It highlights that the degradation of these compounds can lead to the formation of previously unidentified products, potentially with their own toxicological profiles and environmental persistence. This finding emphasizes the need for comprehensive investigations into the full spectrum of PFAS degradation products to accurately assess the environmental and health risks associated with these compounds.

Q3: Are there any known methods to analyze and quantify 1H-perfluoroheptane?

A: Researchers have successfully identified and characterized 1H-perfluoroheptane using advanced analytical techniques. One study utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect 1H-perfluoroheptane during the investigation of 8:2 FTOH biotransformation in AFFF-impacted soils []. Another study employed collisionally induced dissociation mass spectrometry (CAD/MIKES) to study the fragmentation patterns and structural characteristics of ions generated from 1H-perfluoroheptane []. These analytical methods are crucial for detecting and quantifying this compound in environmental and laboratory settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。